molecular formula C22H21N5O2S B2553298 N-(2-ethoxyphenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1105201-18-0

N-(2-ethoxyphenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

Cat. No.: B2553298
CAS No.: 1105201-18-0
M. Wt: 419.5
InChI Key: XJPGOQXSDAXWJT-UHFFFAOYSA-N
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Description

Disclaimer: The following application and mechanism of action are hypothetical and based on the compound's structural features. Specific biological data for this exact compound is not available in public sources. N-(2-ethoxyphenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrazolo[3,4-d]pyridazine core, a privileged scaffold known to exhibit potent inhibitory activity against a range of therapeutic targets . The molecular structure, which integrates a thioacetamide linker and a 2-ethoxyphenyl group, suggests potential as a key intermediate or candidate for developing enzyme inhibitors . In research settings, this compound is primarily investigated for its potential to modulate kinase and phosphodiesterase (PDE) activity, given the established role of analogous pyrazolopyridazine derivatives in these areas . Its mechanism of action is hypothesized to involve competitive binding at the enzyme's active site, thereby interfering with signal transduction pathways. Researchers utilize it in biochemical assays to study cellular proliferation, inflammation, and neurological processes. Its value lies in its utility as a tool compound for probing novel biological mechanisms and as a starting point for the synthesis of more potent and selective therapeutic agents .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-3-29-19-12-8-7-11-18(19)24-20(28)14-30-22-21-17(15(2)25-26-22)13-23-27(21)16-9-5-4-6-10-16/h4-13H,3,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPGOQXSDAXWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=C3C(=C(N=N2)C)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a complex organic compound classified as a pyrazolo derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H22N4O2SC_{20}H_{22}N_{4}O_{2}S. The presence of a thioether functional group is noteworthy as it often enhances the biological activity of organic compounds.

Key Structural Features:

  • Amide Group: Contributes to the compound's pharmacological properties.
  • Thioether Group: Enhances interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of Thioether: Utilizing reagents such as potassium carbonate in solvents like dimethylformamide or ethanol.
  • Amidation Reaction: The carbonyl group reacts with amines to form the amide linkage.

Antimicrobial Activity

Research indicates that pyrazolo derivatives exhibit significant antimicrobial properties. Compounds structurally similar to this compound have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that certain pyrazole derivatives inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent stems from its ability to inhibit kinases involved in inflammatory pathways. In vitro studies have shown that pyrazolo derivatives can reduce the production of pro-inflammatory cytokines, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways.

Cytotoxic Activity

Cytotoxicity studies conducted on various cancer cell lines (e.g., MCF-7 and HeLa) reveal that compounds within this class can induce apoptosis. For example, some derivatives have reported IC50 values in the low micromolar range, indicating substantial cytotoxic effects against tumor cells.

Data Summary

Activity IC50 Value Cell Line/Pathogen
AntimicrobialVariesVarious bacterial strains
Anti-inflammatoryVariesIn vitro cytokine assays
Cytotoxic29 μMHeLa cell line

Case Studies

  • Anti-cancer Activity: A study evaluated several pyrazolo derivatives for their cytotoxic effects on MCF-7 cells. The results indicated that compounds with thioether modifications exhibited enhanced potency compared to their non-thioether counterparts.
  • Anti-inflammatory Mechanism: Another investigation focused on the inhibition of specific kinases by pyrazolo derivatives, demonstrating their ability to modulate inflammatory responses effectively.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with several classes of thioacetamide derivatives (Table 1):

Compound Class Core Heterocycle Key Substituents Reference
Target Compound Pyrazolo[3,4-d]pyridazine 4-Methyl, 1-phenyl, 2-ethoxyphenyl-thioacetamide -
Thiadiazole Derivatives () 1,3,4-Thiadiazole Varied phenoxy/benzylthio groups (e.g., 5e: 4-chlorobenzylthio, 5k: 2-methoxyphenoxy)
Triazino-Indole Derivatives () [1,2,4]Triazino[5,6-b]indole Bromo, phenoxy, or cyanomethylphenyl groups (e.g., 23: 4-cyanomethylphenyl)
Pyrazolo-Pyridine Derivatives () Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, trifluoromethylphenyl (e.g., 4g: 4-(trifluoromethyl)phenyl)
Pyrazolo-Pyrimidine Derivatives () Pyrazolo[3,4-d]pyrimidine Chlorophenethyl, morpholinophenyl (e.g., 118d: 2-morpholinophenyl)

Key Observations :

  • The pyrazolo[3,4-d]pyridazine core (target) is structurally distinct from pyrazolo-pyrimidines () and pyrazolo-pyridines () due to the position and number of nitrogen atoms in the fused ring system.
  • Thioether linkages are common across all classes, but substituents vary significantly. For example, the target’s 2-ethoxyphenyl group contrasts with ’s chlorobenzylthio or ’s morpholinophenyl groups, which influence electronic and steric properties .
Physicochemical Properties

Melting points, yields, and purity data highlight differences in stability and synthetic efficiency (Table 2):

Compound (ID) Melting Point (°C) Yield (%) Purity (%) Reference
Target Compound Not reported - - -
5e () 132–134 74 -
4g () 221–223 Not reported >95
118d () 118–124 44 95
23 () Not reported - >95

Key Observations :

  • Pyrazolo-pyridine derivatives () exhibit higher melting points (>220°C), suggesting greater crystallinity and thermal stability compared to thiadiazole derivatives (132–170°C) .
  • Lower yields in (44%) may reflect the complexity of introducing morpholinophenyl and chlorophenethyl groups .

Key Observations :

  • The target compound’s synthesis likely mirrors ’s method, using DMF as a polar aprotic solvent and K₂CO₃ as a base to facilitate nucleophilic thioether formation .
  • employs thioacetamide as a sulfur donor under milder conditions (50°C), contrasting with room-temperature reactions in .
Analytical and Spectroscopic Data

Functional group characterization via IR and NMR is consistent across analogs:

  • IR Spectra : Strong absorption bands for C=O (1680–1682 cm⁻¹) and N–H (3320–3321 cm⁻¹) in and align with the target’s expected acetamide and pyridazine moieties .
  • ¹H NMR : Aromatic protons in (δ 7.13–7.83 ppm) and (δ 7.27–7.83 ppm) correlate with the target’s ethoxyphenyl and pyridazine protons .

Q & A

Q. What is the general synthetic route for N-(2-ethoxyphenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide, and what parameters require optimization?

The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[3,4-d]pyridazine core, followed by thioacetamide coupling. Key steps include:

  • Core synthesis : Cyclization of substituted pyrazoles with nitriles or amidines under reflux conditions.
  • Thioacetamide coupling : Reaction of the pyridazine intermediate with α-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) .
    Critical parameters :
  • Temperature : Excessive heat may degrade sensitive intermediates (e.g., thioether bonds).
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency.
  • Catalysts : Use of phase-transfer catalysts for heterogeneous reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

Standard methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for -OCH₂CH₃) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
  • HPLC : For purity assessment (>95% purity threshold recommended for biological assays) .

Q. How can researchers assess the compound’s potential biological targets?

Initial screening involves:

  • Kinase inhibition assays : Test against common kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyrazolo-pyridazine kinase inhibitors .
  • Molecular docking : Use software like AutoDock to predict binding affinity to ATP-binding pockets .
  • Cellular viability assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) to identify anti-proliferative effects .

Advanced Research Questions

Q. How can contradictory bioactivity data between analogs be resolved?

Example: If analogs show conflicting kinase inhibition profiles (e.g., IC₅₀ variations >10-fold), consider:

  • Structural modifications : Compare substituent effects (Table 1).
  • Assay conditions : Validate buffer pH, ATP concentration, and incubation time .

Q. Table 1. Bioactivity comparison of structural analogs

Analog SubstituentKinase InhibitedIC₅₀ (nM)Reference
4-Methyl (target compound)EGFR12.3
4-IsopropylVEGFR28.7
4-FluorophenylInactive>1000

Q. What computational strategies improve reaction yield optimization for derivatives?

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to identify low-energy transition states for key steps like thioether bond formation .
  • Machine learning : Train models on historical reaction data (solvent, catalyst, temperature) to predict optimal conditions .

Q. How can researchers address stability issues during long-term storage?

  • Degradation analysis : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Formulation : Lyophilize with cryoprotectants (e.g., trehalose) or store in anhydrous DMSO at -80°C .

Q. What strategies mitigate toxicity in preclinical studies?

  • Metabolic profiling : Identify reactive metabolites (e.g., epoxide intermediates) via LC-MS/MS.
  • Prodrug design : Mask thioacetamide groups with enzymatically cleavable moieties (e.g., ester prodrugs) .

Methodological Guidance for Data Contradictions

Q. How to validate conflicting solubility data across studies?

  • Standardize protocols : Use USP-classified solvents (e.g., DMSO, PBS) and shake-flask method at 25°C.
  • QSAR modeling : Correlate solubility with logP and polar surface area (PSA) to identify outliers .

Q. What experimental designs resolve discrepancies in reaction mechanisms?

  • Isotope labeling : Use ³⁴S-labeled thioacetamide to trace sulfur incorporation pathways .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates .

Q. How to optimize selectivity in kinase inhibition assays?

  • Covalent docking : Screen for irreversible binding to cysteine residues in kinase active sites.
  • Alanine scanning mutagenesis : Identify critical residues for binding using mutant kinases .

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